molecular formula C11H18O2 B14214998 2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- CAS No. 824425-12-9

2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl-

Cat. No.: B14214998
CAS No.: 824425-12-9
M. Wt: 182.26 g/mol
InChI Key: FCMLBVCAXABDJP-UHFFFAOYSA-N
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Description

2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclopropene, a highly strained and reactive three-membered ring structure. The compound is characterized by the presence of a carboxylic acid group attached to the cyclopropene ring, along with hexyl and methyl substituents. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a carbene or carbenoid species. For example, the reaction of ethyl diazoacetate with an alkyne in the presence of a rhodium catalyst can yield cyclopropene derivatives . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the carboxylic acid group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.

Scientific Research Applications

2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of cyclopropane derivatives.

    Biology: It can be employed in studies of enzyme inhibition and protein interactions due to its reactive cyclopropene ring.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- involves its highly strained cyclopropene ring, which makes it reactive towards various chemical species. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and interactions with molecular targets. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropene-1-carboxylic acid, 2-hexyl-3-methyl- is unique due to its specific substituents, which influence its solubility, reactivity, and potential applications. The hexyl group provides hydrophobic characteristics, while the methyl group adds steric effects, making it distinct from other cyclopropene derivatives.

Properties

CAS No.

824425-12-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-hexyl-3-methylcycloprop-2-ene-1-carboxylic acid

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-9-8(2)10(9)11(12)13/h10H,3-7H2,1-2H3,(H,12,13)

InChI Key

FCMLBVCAXABDJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C1C(=O)O)C

Origin of Product

United States

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